Nitrosodesilylation Reactivity: 50-Fold Rate Enhancement Over Phenyltrimethylsilane
In electrophilic aromatic ipso-substitution with a solution of nitrous fumes in acetic acid–acetic anhydride, p-tolyltrimethylsilane is approximately 50 times more reactive than phenyltrimethylsilane [1]. The electron-donating para-methyl substituent substantially increases the electron density at the ipso-carbon, accelerating the rate-determining electrophilic attack on the aryl–silicon bond.
| Evidence Dimension | Relative Reactivity in Nitrosodesilylation |
|---|---|
| Target Compound Data | Relative rate (normalized to 1 for phenyltrimethylsilane): ca. 50 |
| Comparator Or Baseline | Phenyltrimethylsilane: Relative rate = 1 (reference) |
| Quantified Difference | Approximately 50-fold rate enhancement |
| Conditions | Nitrous fumes dissolved in acetic acid–acetic anhydride; ambient temperature (15–20°C) |
Why This Matters
This 50-fold rate difference dictates that reaction times and electrophile stoichiometry must be adjusted when switching between analogs; procurement of the correct aryltrimethylsilane is critical for reproducible, high-yielding ipso-substitution.
- [1] Eaborn, C.; Salih, Z. S.; Walton, D. R. M. Aromatic Reactivity. Part LI. Nitrosodesilylation as a Route to Nitrodesilylation Products from Aryltrimethylsilanes and Nitric Acid in Acetic Anhydride. J. Chem. Soc., Perkin Trans. 2 1972, 172–179. DOI: 10.1039/P29720000172 View Source
